Secologanic acid

Vue d'ensemble

Description

Secologanic acid is a secoiridoid monoterpene, a class of compounds known for their diverse biological activities. It is synthesized from geranyl pyrophosphate through the mevalonate pathway and is a key intermediate in the biosynthesis of various alkaloids, including camptothecin, a potent anti-cancer agent . This compound is derived from loganin via the action of the enzyme secologanin synthase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Secologanic acid can be synthesized from loganin through the action of secologanin synthase, a cytochrome P450 enzyme . The enzyme catalyzes the oxidative cleavage of loganin to form this compound .

Industrial Production Methods: Industrial production of this compound involves the use of macroporous resin adsorption separation method and process-scale chromatography purification . This method ensures high purity and yield of the compound, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Hydroxylation of 7-Deoxyloganic Acid

Loganic acid, the precursor to secologanic acid, is derived from 7-deoxyloganic acid through hydroxylation by CYP72A enzymes:

-

Monofunctional vs. Bifunctional Enzymes :

Camptotheca CYP72A729 (7-deoxyloganic acid hydroxylase, 7DLH) exclusively hydroxylates 7-deoxyloganic acid, whereas Catharanthus 7DLH lacks bifunctionality . -

Kinetic Parameters :

Structural Determinants of Enzyme Activity

Mutational studies highlight residues governing substrate selectivity and catalytic efficiency:

Table 1: Impact of Mutations on CYP72A Enzyme Activity

The D332E mutation in Camptotheca 7DLH enhances hydroxylation, likely due to improved proton transfer, while the S324G mutation in SLAS enlarges the substrate-binding pocket, facilitating loganic acid positioning .

Heterologous Production Challenges

Efforts to engineer microbial systems for this compound production face bottlenecks:

Applications De Recherche Scientifique

Secologanic acid is a naturally occurring iridoid glycoside found in various plant species, notably Lonicera japonica (Japanese honeysuckle) and Camptotheca acuminata . Research indicates its role in plant metabolism and potential applications in analytical chemistry and pharmacology .

Scientific Research Applications

Plant Metabolism

- ** biosynthesis** this compound is an intermediate in the biosynthesis of more complex iridoid glycosides and alkaloids . In Camptotheca acuminata, this compound is a precursor to camptothecin, an important anticancer drug . Secologanin synthase (SLS) converts loganic acid to this compound, which is then further processed in the biosynthetic pathway .

- Enzyme Activity Studies this compound is used in studies to understand the enzymatic activities of proteins involved in iridoid biosynthesis. For example, it has been used to investigate cytochrome P450 enzymes (CYP450s) that catalyze hydroxylation and C-C bond cleavage reactions .

Analytical Chemistry

- HPLC Quantification High-performance liquid chromatography (HPLC) is employed to quantify this compound in plant extracts . A validated HPLC method can accurately determine the concentration of this compound in Lonicera japonica flowers (LJF) and leaves (LF) . The average amount of this compound in 34 batches of LJF was found to be 18.24 mg/g, while in 38 batches of LF, the average was 1.76 mg/g .

- Stability Studies this compound's stability in different solvents is crucial for accurate quantification. Research shows that this compound is more stable in water and ethanol solutions compared to methanol . For instance, this compound almost completely converts to epivogeloside or vogeloside in methanol, but remains stable in pure water .

Pharmacology

- Antioxidant Activity this compound's role in antioxidant activity has been examined, though it does not show significant activity against DPPH free radicals . Studies indicate that while phenolic acids and flavonoids are major contributors to the antioxidant capacity of Lonicera japonica extracts, this compound does not contribute significantly .

- Anti-inflammatory Effects this compound, alongside other compounds isolated from Lonicera japonica, has been studied for its anti-inflammatory properties . These compounds can inhibit inflammatory responses in BV2 microglial cells by suppressing TNF-α and IL-1β through PI3K/Akt/NF-κB signaling pathways .

Data Table: this compound Content in Lonicera japonica

| Sample Source | Average this compound Content (mg/g) |

|---|---|

| LJF (34 batches) | 18.24 |

| LF (38 batches) | 1.76 |

Case Studies

- Influence of Sulfur Fumigation : Research on Lonicera japonica buds (LJF) examines how sulfur fumigation affects chemical constituents, including this compound. HPLC analysis showed varying concentrations of this compound in sulfur-fumigated and sun-dried samples, influencing antioxidant activity .

- Metabolite Diversity in Alkaloid Biosynthesis : Studies on alkaloid biosynthesis pathways have identified this compound as a key metabolite. These investigations provide insights into the enzymatic steps and regulatory mechanisms involved in the production of complex alkaloids .

Mécanisme D'action

Secologanic acid exerts its effects through its role as an intermediate in the biosynthesis of various alkaloids. It is synthesized from loganin via the action of secologanin synthase, which catalyzes the oxidative cleavage of loganin . The resulting this compound can then proceed to form ipecac and terpene indole alkaloids through reactions with dopamine or tryptamine . These alkaloids have diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Comparaison Avec Des Composés Similaires

Secologanic acid is unique due to its role as a key intermediate in the biosynthesis of various alkaloids. Similar compounds include:

Loganin: The precursor to this compound.

Secologanin: The oxidized form of this compound.

Strictosidinic Acid: Another intermediate in the biosynthesis of camptothecin.

This compound stands out due to its involvement in the biosynthesis of camptothecin, a highly valuable anti-cancer compound .

Activité Biologique

Secologanic acid is a significant compound in the realm of plant biochemistry, particularly known for its role in the biosynthesis of various terpenoid indole alkaloids (TIAs). This article explores its biological activities, mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 60077-46-5

- Molecular Formula : C17H19O5

- Molecular Weight : 303.34 g/mol

Biological Functions

This compound exhibits several biological activities, primarily related to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research has highlighted the antioxidant potential of this compound. A study assessing the phytochemical composition of Catharanthus ilicifolia found that this compound contributed significantly to the plant's ability to scavenge free radicals. The compound demonstrated a notable capacity to inhibit reactive oxygen species (ROS) production in lipopolysaccharide (LPS)-activated macrophages, indicating its role in mitigating oxidative stress .

Anti-Inflammatory Effects

This compound has been shown to inhibit the production of pro-inflammatory mediators. In vitro studies revealed that it effectively reduced nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, comparable to aminoguanidine, a known anti-inflammatory agent . The inhibition of TNF-α and other inflammatory cytokines was also observed, suggesting a mechanism that may involve downregulation of nuclear factor-kappa B (NF-κB) signaling pathways .

The biological activities of this compound are primarily mediated through its interaction with various cellular pathways:

- Inhibition of Nitric Oxide Production : this compound significantly reduces NO levels in activated macrophages, which is crucial in inflammatory responses .

- Regulation of Cytokine Levels : It modulates mRNA expression levels of cytokines such as TNF-α, indicating a potential role in controlling inflammatory responses .

- Scavenging Free Radicals : The compound exhibits effective radical scavenging capabilities, contributing to its antioxidant properties .

Case Study 1: Antioxidant and Anti-Inflammatory Properties

A comprehensive study on C. ilicifolia extracts revealed that this compound was one of the most abundant compounds identified. The extract showed strong antioxidant activity with IC50 values demonstrating effective radical scavenging capabilities across different assays (e.g., DPPH and ABTS) .

Case Study 2: Molecular Mechanisms

A detailed investigation into the molecular mechanisms underlying this compound's effects indicated that specific mutations in enzyme pathways could alter substrate selectivity, influencing the production of TIAs from common precursors like strictosidine . This highlights the compound's significance not only in plant metabolism but also in potential pharmacological applications.

Data Tables

| Activity | IC50 Value (µg/mL) | Mechanism |

|---|---|---|

| Nitric Oxide Inhibition | 21.10 | Inhibition of iNOS activity |

| ROS Scavenging (DPPH) | 50.00 | Free radical scavenging |

| Cytokine Regulation (TNF-α) | N/A | Downregulation via NF-κB pathway |

Propriétés

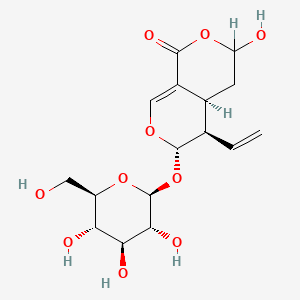

IUPAC Name |

(4aS,5R,6S)-5-ethenyl-3-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10/c1-2-6-7-3-10(18)25-14(22)8(7)5-23-15(6)26-16-13(21)12(20)11(19)9(4-17)24-16/h2,5-7,9-13,15-21H,1,3-4H2/t6-,7+,9-,10?,11-,12+,13-,15+,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTYGGXMQYUYHL-UEMOXOMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2CC(OC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.